ARS-1630

KRAS G12C Covalent Inhibitor Biochemical Assay

ARS-1630 is the definitive inactive R-atropisomer of ARS-1620, exhibiting 1,000-fold reduced KRAS G12C binding (1.2 vs 1,100 M⁻¹s⁻¹). It retains identical physicochemical properties, serving as the essential stereochemically matched negative control to validate on-target effects, distinguish specific Cys-12 modification, and eliminate quinazoline scaffold-related artifacts in biochemical, cellular, and in vivo studies.

Molecular Formula C21H17ClF2N4O2
Molecular Weight 430.8 g/mol
CAS No. 1698024-73-5
Cat. No. B1384606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARS-1630
CAS1698024-73-5
Synonyms1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one sulfane
ARS-1620
Molecular FormulaC21H17ClF2N4O2
Molecular Weight430.8 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F
InChIInChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2
InChIKeyZRPZPNYZFSJUPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ARS-1630 (CAS 1698024-73-5) for KRAS G12C Research: Procurement and Differentiation Guide


ARS-1630 (CAS 1698024-73-5) is the R-conformational atropisomer of the quinazoline-derived KRAS G12C inhibitor ARS-1620, described in patent WO 2015054572 A1 [1]. Unlike its active S-atropisomer counterpart, ARS-1630 is the less active enantiomer that covalently targets the mutant cysteine-12 residue of the KRAS G12C oncoprotein via an allosteric switch II pocket (S-IIP) in the GDP-bound state [2]. Its primary utility lies not as a therapeutic candidate but as a stereochemically matched, negative control compound essential for validating on-target effects in KRAS G12C inhibition studies.

Why ARS-1630 Cannot Be Substituted with Generic KRAS Inhibitors in Research


ARS-1630 occupies a unique niche that generic KRAS inhibitors cannot fulfill. While compounds like ARS-853, ARS-1323, and ARS-1620 target the same KRAS G12C mutant protein, ARS-1630 is specifically the R-conformational atropisomer of ARS-1620 with approximately 1,000-fold reduced biochemical potency (1.2 ± 0.6 M⁻¹s⁻¹ vs 1,100 ± 200 M⁻¹s⁻¹ for ARS-1620) . This stereochemical difference is critical: ARS-1630 retains identical physicochemical properties (molecular weight, solubility, and cellular penetration characteristics) to the active enantiomer but lacks meaningful target engagement, making it an indispensable inactive control compound . Substitution with an unrelated inactive compound would fail to control for off-target effects mediated by the quinazoline scaffold or non-specific covalent reactivity, thereby compromising experimental conclusions. ARS-1323 (the racemic mixture) cannot substitute because it contains both atropisomers and exhibits partial activity, confounding dose-response interpretations . The following quantitative evidence establishes precisely why ARS-1630 is scientifically non-substitutable for its intended application as a stereochemically matched negative control.

ARS-1630 Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


ARS-1630 vs ARS-1620: 1,000-Fold Reduced Covalent Binding Efficiency

ARS-1630 exhibits a covalent binding rate constant (kobs/[I]) of 1.2 ± 0.6 M⁻¹s⁻¹ against recombinant KRAS G12C protein, representing a 917-fold reduction compared to the active S-atropisomer ARS-1620 (1,100 ± 200 M⁻¹s⁻¹) when measured under identical assay conditions [1]. This ~1,000-fold differential in second-order rate constant establishes ARS-1630 as a stereochemically matched, functionally inactive control compound .

KRAS G12C Covalent Inhibitor Biochemical Assay

Stereochemical Specificity: R-Atropisomer vs S-Atropisomer and Racemic Mixture

ARS-1630 is the pure R-conformational atropisomer (CAS 1698055-86-5) of the ARS-1620 scaffold, whereas ARS-1620 is the pure S-atropisomer (CAS 1698055-85-4), and ARS-1323 is the racemic mixture (CAS 1698024-73-5) containing both enantiomers [1]. The defined stereochemistry of ARS-1630 ensures consistent and reproducible inactivity in biochemical assays, unlike racemic ARS-1323 which retains partial activity due to the presence of the active S-atropisomer [2].

Atropisomerism Stereochemistry Chemical Probe

Physicochemical Identity with Active Enantiomer Enables Matched-Pair Experimental Design

ARS-1630 shares identical physicochemical properties with ARS-1620: molecular formula C21H17ClF2N4O2, molecular weight 430.84 g/mol, and DMSO solubility ≥100 mg/mL (232.10 mM) at 25°C [1]. Both compounds exhibit comparable purity specifications (>98% by HPLC) . This property matching ensures that any differential biological effects observed between the two compounds can be attributed specifically to target engagement rather than variations in cellular permeability, solubility, or compound handling.

Matched Molecular Pair Physicochemical Properties Control Compound

Storage Stability Profile: Powder and Solution Shelf-Life Specifications

ARS-1630 demonstrates defined stability profiles under standardized storage conditions: in lyophilized powder form, the compound remains stable for 36 months at -20°C when kept desiccated [1]; in DMSO solution, stability is maintained for up to 1 month at -20°C with avoidance of multiple freeze-thaw cycles . Alternative vendor specifications indicate powder stability of 3 years at -20°C or 2 years at 4°C, with solution stability of 6 months at -80°C .

Compound Stability Storage Conditions Procurement Planning

Patent-Defined Structural Identity Ensures Batch-to-Batch Reproducibility

ARS-1630 is explicitly defined in patent WO 2015054572 A1 as the R-conformational atropisomer of the general Formula (I) compounds, with structural confirmation via the SMILES string and IUPAC nomenclature (R)-1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one [1]. This patent-defined identity, coupled with commercial vendor purity specifications typically ≥97-98% by HPLC , ensures that researchers can rely on consistent chemical identity across different procurement sources and batches.

Patent Reference Quality Control Structural Identity

Distinct CAS Registry Numbers Enable Unambiguous Procurement Across the ARS Compound Series

The ARS compound series utilizes distinct CAS Registry Numbers to differentiate stereoisomers: ARS-1630 (R-atropisomer) is CAS 1698055-86-5, ARS-1620 (S-atropisomer) is CAS 1698055-85-4, and ARS-1323 (racemic mixture) is CAS 1698024-73-5 . This unique numerical identification prevents procurement errors that could otherwise occur when ordering by compound name alone, as vendor catalogs often list these compounds with overlapping nomenclature .

CAS Registry Procurement Compound Identification

ARS-1630 Optimal Application Scenarios for Research and Procurement


Stereochemically Matched Negative Control in KRAS G12C Covalent Inhibition Assays

ARS-1630 serves as the definitive negative control for ARS-1620 in biochemical and cellular assays measuring KRAS G12C covalent inhibition. Its 1,000-fold reduced binding efficiency (1.2 ± 0.6 M⁻¹s⁻¹ vs 1,100 ± 200 M⁻¹s⁻¹) enables researchers to distinguish target-specific covalent modification from non-specific reactivity [1]. This matched-pair design is essential for establishing assay windows, validating target engagement readouts, and confirming that observed effects are mediated by specific Cys-12 modification rather than off-target interactions with the quinazoline scaffold.

Validation of Mutant-Selective Growth Inhibition in Cancer Cell Line Panels

When screening KRAS G12C mutant versus wild-type or KRAS G12D mutant cell lines, ARS-1630 provides a critical negative control to verify that growth inhibition observed with ARS-1620 is attributable to on-target KRAS G12C inhibition. ARS-1620 demonstrates IC50 values of ~150 nM in G12C mutant lines (H358, MIA-PaCa2, LU65) versus >10 μM in wild-type KRAS lines [1], and ARS-1630 should show no significant growth suppression at equivalent concentrations, thereby confirming target-specificity of the observed antiproliferative effects.

In Vivo Pharmacodynamic Control for Tumor Xenograft Studies

In mouse xenograft models where ARS-1620 demonstrates tumor regression at 200 mg/kg in KRAS G12C-mutant MIAPaCa2 tumors but not in wild-type H441 tumors [1], ARS-1630 can be administered at matched doses as an inactive control arm. This experimental design controls for potential scaffold-mediated effects, vehicle artifacts, or stress responses associated with compound administration, strengthening the causal link between KRAS G12C target engagement and observed anti-tumor efficacy.

Counter-Screening in High-Throughput KRAS G12C Inhibitor Discovery Campaigns

For medicinal chemistry programs developing novel KRAS G12C inhibitors, ARS-1630 serves as a reference inactive compound in primary screening cascades. Its defined inactivity against the target, coupled with retention of the core quinazoline scaffold's physicochemical properties [1], enables researchers to triage hits that may represent false positives arising from assay interference, aggregation, or non-specific covalent reactivity rather than genuine target engagement.

Technical Documentation Hub

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